molecular formula C12H7F3O3 B11859329 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid

2-(Trifluoromethoxy)naphthalene-8-carboxylic acid

Cat. No.: B11859329
M. Wt: 256.18 g/mol
InChI Key: FZHIRMXENVZIDE-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-8-carboxylic acid is an organic compound that features a naphthalene ring substituted with a trifluoromethoxy group at the second position and a carboxylic acid group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid typically involves the introduction of the trifluoromethoxy group and the carboxylic acid group onto the naphthalene ring. One common method is the trifluoromethoxylation of a naphthalene derivative followed by carboxylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethoxylation processes using advanced reagents and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the naphthalene ring.

    Substitution: The trifluoromethoxy and carboxylic acid groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the naphthalene ring.

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-8-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid include other naphthalene derivatives with different substituents, such as:

  • 2-Methoxynaphthalene-8-carboxylic acid
  • 2-Fluoronaphthalene-8-carboxylic acid
  • 2-(Trifluoromethyl)naphthalene-8-carboxylic acid

Uniqueness

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable for various applications .

Properties

Molecular Formula

C12H7F3O3

Molecular Weight

256.18 g/mol

IUPAC Name

7-(trifluoromethoxy)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-8-5-4-7-2-1-3-9(11(16)17)10(7)6-8/h1-6H,(H,16,17)

InChI Key

FZHIRMXENVZIDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C(=O)O

Origin of Product

United States

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